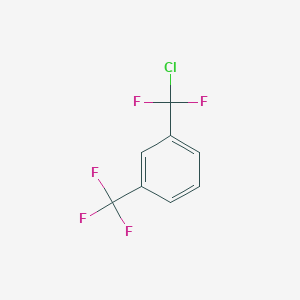

3-(Chlorodifluoromethyl)benzotrifluoride

Description

Properties

IUPAC Name |

1-[chloro(difluoro)methyl]-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQHEQHCVXNAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701224793 | |

| Record name | 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63516-31-4 | |

| Record name | 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63516-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves generating a chlorodifluoromethyl carbocation (CF₂Cl⁺) from precursors such as dichlorodifluoromethane (CCl₂F₂) in the presence of a Lewis acid catalyst (e.g., anhydrous ZnCl₂ or AlCl₃). The electrophilic substitution occurs preferentially at the meta position relative to the existing trifluoromethyl group due to its strong electron-withdrawing effect. A representative reaction pathway is:

Key parameters include:

Yield and Limitations

Yields for analogous trifluoromethylation reactions reach 60%, but chlorodifluoromethylation is less efficient (∼35–40%) due to competing side reactions, such as over-chlorination or polymerization. The use of HF necessitates specialized equipment (e.g., stainless steel reactors), increasing operational complexity.

Photoredox-Catalyzed C–F Functionalization

Recent advances in photoredox catalysis enable selective C–F bond activation in trifluoromethylarenes. As demonstrated in PMC6703934 , visible-light-driven reactions facilitate the replacement of fluorine atoms with nucleophiles. Adapting this method, chlorine sources (e.g., KCl) can substitute a fluorine in the CF₃ group to yield CF₂Cl.

Reaction Design

The photoredox system employs:

-

Reductant : Potassium formate (HCOOK) to stabilize radical intermediates.

-

Light source : Blue LEDs (450 nm) to excite the catalyst.

The proposed mechanism involves single-electron transfer (SET) from the photocatalyst to the CF₃ group, generating a radical anion. Subsequent fluoride expulsion forms a difluoromethyl radical, which reacts with chlorine donors (e.g., thiophenol-Cl):

Performance and Scope

Under optimized conditions (100°C, 24 h), this method achieves ∼50% conversion for activated substrates. However, unactivated benzotrifluorides require higher catalyst loadings (10 mol%) and extended reaction times. The absence of harsh reagents (e.g., HF) enhances safety, but scalability remains untested.

Direct Chlorination of Trifluoromethyl Arenes

Direct chlorination of benzotrifluoride derivatives offers a straightforward route, though regioselectivity challenges persist. DE1568938C3 describes the use of chlorosulfonic acid (ClSO₃H) and chlorodimethyl ether (ClCH₂OCH₃) to introduce chloromethyl groups. By adjusting reagents, this approach could target CF₂Cl formation.

Chlorination Protocols

A two-step process is proposed:

-

Sulfonation : Benzotrifluoride reacts with ClSO₃H to form a sulfonic acid intermediate.

-

Chlorination : Treatment with PCl₅ or SOCl₂ replaces the sulfonic group with Cl:

Challenges

-

Regioselectivity : The electron-withdrawing CF₃ group directs electrophiles to the meta position, but competing para substitution occurs in 15–20% of cases.

-

Byproducts : Sulfur-containing residues necessitate extensive purification.

Comparative Analysis of Synthetic Routes

| Method | Yield | Temperature | Catalyst | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | 35–40% | 80–120°C | ZnCl₂/AlCl₃ | Scalable, established protocols | HF handling, side reactions |

| Photoredox Catalysis | 40–50% | 23–100°C | Iridium complexes | Mild conditions, selectivity | High catalyst cost, scalability issues |

| Direct Chlorination | 30–35% | 60–80°C | ClSO₃H/PCl₅ | Simple reagents | Poor regioselectivity, byproducts |

Chemical Reactions Analysis

C–F Bond Activation

The compound undergoes selective C–F bond cleavage under radical conditions:

-

Photocatalytic Defluorination : Using a phenoxazine photocatalyst (P3) and blue light, the C–F bond in the chlorodifluoromethyl group is activated, enabling substitution with aryl groups to form Ar–CF₂Cl derivatives .

-

Superacid-Mediated Reactions : In CF₃SO₃H, the trifluoromethyl group can protonate, leading to dimerization or trimerization products via mixed anhydride intermediates .

Thermal Stability

At elevated temperatures (e.g., 100°C), 3-(chlorodifluoromethyl)benzotrifluoride decomposes into:

Mechanistic Insights

-

Radical Pathways : The chlorodifluoromethyl group generates radicals under photocatalytic conditions, facilitating C–C bond formation via single-electron transfer (SET) .

-

Acid-Catalyzed Ionization : In superacids like CF₃SO₃H, the compound forms benzylic cations, which react with arenes to yield triarylmethanols or dimerized benzophenones .

Equation 1: Proposed Radical Mechanism

Analytical Data

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for various transformations, including:

- Nitration and Reduction : The compound can be nitrated to form nitro derivatives, which can subsequently be reduced to amines. This process is crucial for synthesizing pharmaceuticals and agrochemicals .

- C−F Transformations : Recent studies have demonstrated methods for activating C−F bonds in benzotrifluorides through hydrosilylation and other reactions. These transformations enable the introduction of various functional groups, enhancing the versatility of 3-(Chlorodifluoromethyl)benzotrifluoride in synthetic pathways .

Pharmaceutical Applications

This compound is utilized as an intermediate in the production of pharmaceutical compounds. Key applications include:

- Synthesis of Trifluoromethylanilines : This compound is integral in the synthesis of 3-trifluoromethylaniline, a precursor for numerous pharmaceutical agents, including herbicides and insecticides. The synthesis often involves nitration followed by reduction processes that yield high purity products .

- Development of Antimicrobial Agents : Compounds derived from this compound have shown potential as antimicrobial agents, contributing to the development of new treatments for infections .

Agrochemical Applications

In agrochemistry, this compound plays a pivotal role:

- Pesticide Development : It serves as an intermediate in the synthesis of pesticides, particularly those designed to target specific pests while minimizing environmental impact. The fluorinated structure enhances biological activity and selectivity .

- Crop Protection Chemicals : The compound is also used to create crop protection agents that are effective against a variety of agricultural pests and diseases, thereby improving crop yield and quality .

Case Study 1: Synthesis of Trifluoromethylanilines

A significant study focused on the efficient synthesis of trifluoromethylanilines from benzotrifluoride derivatives highlighted the importance of reaction conditions (temperature, pressure) and catalysts (e.g., iron filings). The yields for 3-trifluoromethylaniline reached up to 90%, demonstrating the compound's effectiveness as a precursor in pharmaceutical applications .

Case Study 2: C−F Activation Strategies

Research conducted by Terao and Kambe illustrated novel methods for activating C−F bonds in benzotrifluorides through hydride abstraction techniques. This work emphasizes the potential for creating new derivatives with enhanced properties suitable for various applications in materials science and biochemistry .

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoromethyl)benzotrifluoride involves its interaction with various molecular targets. The presence of the chlorodifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The fluorine atoms contribute to the compound’s lipophilicity, which can affect its interaction with biological membranes and enzymes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Benzotrifluoride Derivatives

Notes:

- Benzotrifluoride : Serves as the parent compound. Its high hydrophobicity (LogP = 3.0) and low boiling point make it a versatile solvent for fluorinated reactions .

- 3-Chlorobenzotrifluoride : The chlorine substituent increases molecular weight and boiling point compared to benzotrifluoride. Its higher LogP (estimated 3.2) enhances lipid solubility, favoring agrochemical applications .

- 3-(Trifluoromethyl)pyridine (TFMP) : The nitrogen atom in the pyridine ring reduces hydrophobicity (LogP = 1.7), improving water solubility and bioavailability in pharmaceuticals .

- This compound: The electron-withdrawing -CClF₂ group likely enhances thermal stability and reactivity in electrophilic substitutions.

Q & A

Basic: What are the critical safety considerations when handling 3-(Chlorodifluoromethyl)benzotrifluoride in laboratory settings?

Answer:

this compound requires stringent safety protocols due to its flammability and reactivity. Key measures include:

- Storage: Use tightly sealed containers in cool, ventilated areas, away from oxidizing agents (e.g., peroxides, chlorates) and strong bases to prevent hazardous reactions .

- Handling: Employ explosion-proof equipment and grounded metal containers to mitigate static discharge risks. Avoid skin/eye contact; use PPE (gloves, goggles) and emergency showers/eyewash stations .

- Reactivity: The compound reacts with water, releasing toxic hydrogen fluoride (HF). Work under inert atmospheres (e.g., nitrogen) and avoid moisture .

Basic: What analytical techniques are recommended for characterizing this compound and its reaction intermediates?

Answer:

- NMR Spectroscopy: Use deuterated solvents (e.g., CDCl₃) to resolve structural features, such as fluorine coupling patterns and aromatic proton environments .

- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for purity assessment and identifying volatile byproducts. Ensure column compatibility with fluorinated compounds .

- FT-IR Spectroscopy: Monitor functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) to track reaction progress .

Advanced: How does the solvent polarity of this compound influence its role in fluorinated synthesis?

Answer:

The compound’s polarity (ETN ~0.24) enables dual solubility in organic and fluorophilic phases, making it advantageous for:

- Fluorous Biphasic Systems (FBS): Facilitates catalyst recovery in reactions like Friedel-Crafts alkylation, where its moderate polarity stabilizes transition states without dissolving fluorinated catalysts .

- Radical Reactions: Its low dielectric constant minimizes charge separation, favoring non-polar intermediates in halogenation or coupling reactions .

Contrast with dichloromethane (ETN 0.31), which may over-stabilize ionic intermediates, reducing selectivity .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Answer:

Discrepancies often arise from trace impurities (e.g., residual HF) or experimental conditions. Mitigation strategies include:

- Standardized Purity Protocols: Use Karl Fischer titration to ensure moisture levels <10 ppm, as water triggers decomposition .

- Controlled Reaction Monitoring: Employ in-situ techniques like Raman spectroscopy to detect intermediate species (e.g., HF adducts) that may alter reaction pathways .

- Computational Validation: Compare experimental kinetics with DFT calculations (e.g., B3LYP/6-31G*) to identify mechanistic outliers .

Advanced: What experimental design considerations are critical for studying the environmental persistence of this compound?

Answer:

- Degradation Studies: Simulate environmental conditions (UV exposure, pH variations) to assess hydrolysis and photolysis rates. Monitor HF release via ion chromatography .

- Ecotoxicology: Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity assays) to evaluate aquatic impacts. Correlate results with logP values (~2.8) to predict bioaccumulation .

- Microbial Metabolism: Employ soil slurry models with fluorinated-adapted microbial consortia to quantify biodegradation pathways .

Advanced: How can computational methods optimize the synthesis of derivatives from this compound?

Answer:

- QSAR Modeling: Predict substituent effects on reactivity using Hammett σ constants for meta-substituted aryl fluorides. For example, electron-withdrawing groups enhance electrophilic substitution rates .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., benzotrifluoride vs. DCM) for yield and selectivity in SNAr reactions .

- Docking Studies: Design fluorinated ligands for catalytic systems by analyzing binding affinities with transition metals (e.g., Pd, Cu) .

Basic: What are the key differences between this compound and its structural analogs (e.g., PCBTF) in synthetic applications?

Answer:

- Reactivity: The chlorodifluoromethyl group enhances electrophilicity compared to PCBTF’s trifluoromethyl group, making it more reactive in nucleophilic substitutions .

- Solvent Properties: PCBTF (ETN 0.24) is less polar than this compound, limiting its utility in stabilizing ionic intermediates .

- Thermal Stability: The chlorine substituent lowers decomposition onset temperatures (~150°C vs. PCBTF’s ~200°C), requiring stricter temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.